

3-Phenyl-1,3,5-pentanetricarbonitrile chemical structure and properties

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Compound of Interest

Compound Name: 3-Phenyl-1,3,5-pentanetricarbonitrile

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An In-depth Technical Guide to 3-Phenyl-1,3,5-pentanetricarbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure and known properties of **3-Phenyl-1,3,5-pentanetricarbonitrile**. Due to the limited availability of experimental data for this specific compound, this document consolidates fundamental identifiers, predicted physicochemical properties, and contextual information from related compounds. It also presents a representative synthetic approach and a conceptual workflow for biological screening, aiming to equip researchers with a foundational understanding for further investigation.

Chemical Structure and Identifiers

3-Phenyl-1,3,5-pentanetricarbonitrile is a complex nitrile compound featuring a central carbon atom bonded to a phenyl group and three cyanoethyl groups.

- IUPAC Name: **3-Phenyl-1,3,5-pentanetricarbonitrile**
- Synonyms: 3-phenylpentane-1,3,5-tricarbonitrile, 3-cyano-3-phenylpimelonitrile

- CAS Number: 16320-20-0[1]
- Molecular Formula: C₁₄H₁₃N₃[1]
- Molecular Weight: 223.28 g/mol
- Canonical SMILES: C1=CC=C(C=C1)C(CC#N)(CC#N)CC#N
- InChI Key: KVDYEBISIZWSRT-UHFFFAOYSA-N

Caption: 2D representation of **3-Phenyl-1,3,5-pentanetricarbonitrile**.

Physicochemical Properties

Experimental data on the physicochemical properties of **3-Phenyl-1,3,5-pentanetricarbonitrile** is not readily available in the public domain. A supplier of this compound, Sigma-Aldrich, notes that it is a rare chemical for which they do not collect analytical data. The following table summarizes predicted and limited available data. For context, properties of the related compound 3-(4-nitrophenyl)pentane-1,3,5-tricarbonitrile are also provided.

Property	3-Phenyl-1,3,5-pentanetricarbonitrile	3-(4-nitrophenyl)pentane-1,3,5-tricarbonitrile
Molecular Weight	223.28 g/mol	268.27 g/mol [2]
XlogP (Predicted)	1.5[3]	3.48694[2]
Boiling Point	Data Not Available	586.9°C at 760 mmHg[2]
Density (Predicted)	Data Not Available	1.252 g/cm ³ [2]
Flash Point	Data Not Available	308.8°C[2]
Refractive Index	Data Not Available	1.562[2]

Spectral Data

No experimental spectral data (NMR, IR, Mass Spectrometry) for **3-Phenyl-1,3,5-pentanetricarbonitrile** has been found in published literature. However, predicted mass spectrometry data is available.

Table 2: Predicted Mass Spectrometry Data[3]

Adduct	m/z
[M+H] ⁺	224.11823
[M+Na] ⁺	246.10017
[M-H] ⁻	222.10367
[M+NH ₄] ⁺	241.14477
[M+K] ⁺	262.07411

Experimental Protocols

A specific, validated experimental protocol for the synthesis of **3-Phenyl-1,3,5-pentanetricarbonitrile** is not documented in readily accessible scientific literature. However, a plausible synthetic route can be inferred from the Michael addition reaction, a common method for forming carbon-carbon bonds. The synthesis would likely involve the reaction of phenylacetonitrile with two equivalents of acrylonitrile in the presence of a strong base.

Representative Synthetic Protocol (Hypothetical):

Reaction: Phenylacetonitrile + 2 Acrylonitrile → **3-Phenyl-1,3,5-pentanetricarbonitrile**

Materials:

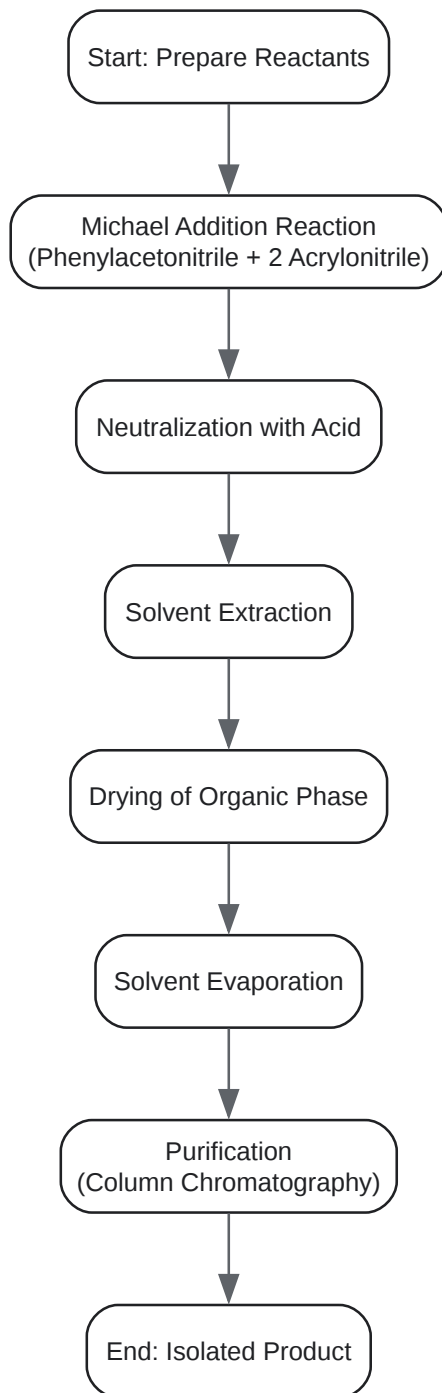
- Phenylacetonitrile
- Acrylonitrile
- Sodium ethoxide (or other suitable strong base)
- Anhydrous ethanol (or other suitable solvent)
- Hydrochloric acid (for neutralization)
- Diethyl ether (for extraction)

- Anhydrous magnesium sulfate (for drying)

Procedure:

- A solution of phenylacetonitrile in anhydrous ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).
- The solution is cooled in an ice bath.
- A solution of sodium ethoxide in anhydrous ethanol is added dropwise to the cooled solution of phenylacetonitrile with continuous stirring.
- After the addition of the base, acrylonitrile is added dropwise to the reaction mixture.
- The reaction is allowed to proceed at room temperature for a specified time, with monitoring by thin-layer chromatography (TLC) to determine the point of completion.
- Upon completion, the reaction mixture is neutralized with a dilute solution of hydrochloric acid.
- The product is extracted with diethyl ether.
- The organic layer is washed with brine and dried over anhydrous magnesium sulfate.
- The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
- The crude product is purified by column chromatography on silica gel.

Hypothetical Synthesis Workflow

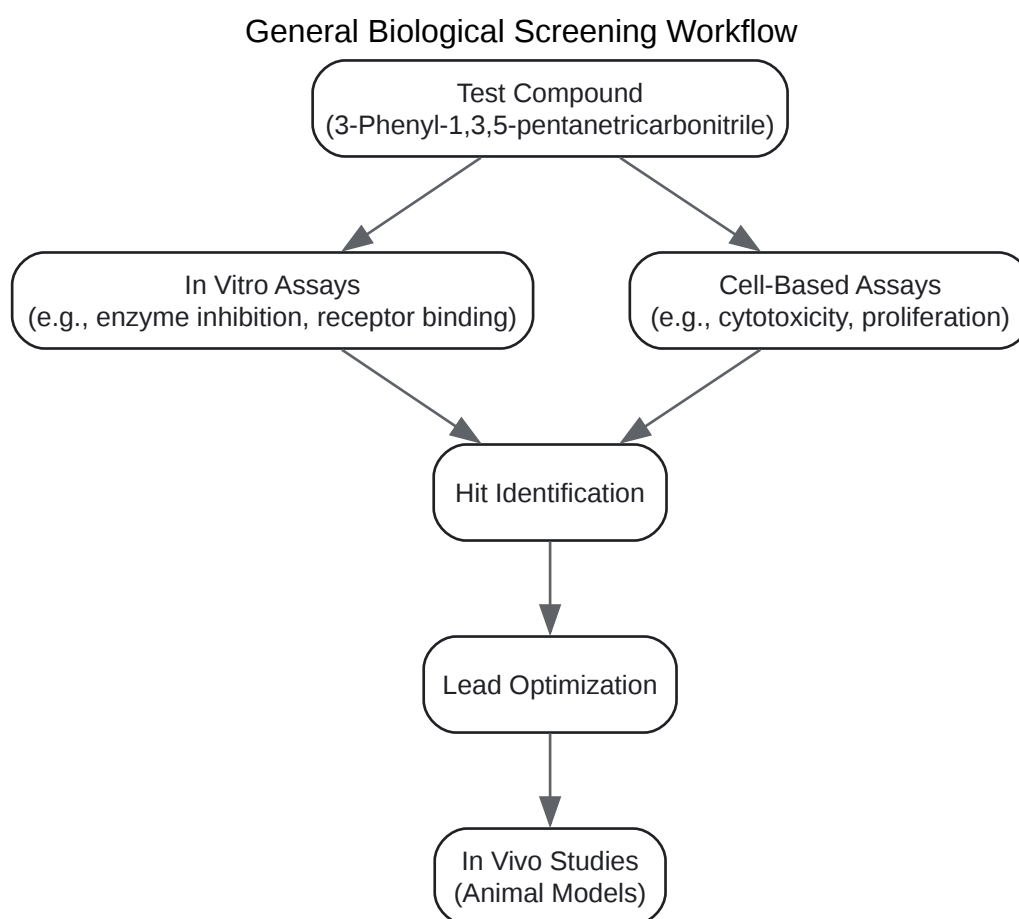
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Caption: A logical workflow for the hypothetical synthesis of the target compound.

Biological Activity and Drug Development Potential

There is currently no published research on the biological activity, pharmacological properties, or potential applications in drug development of **3-Phenyl-1,3,5-pentanetricarbonitrile**. The scientific community has not yet explored its efficacy in any signaling pathways or its potential as a therapeutic agent.

For a novel compound with an unknown biological profile, a typical initial screening workflow in a drug discovery context is outlined below.



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Caption: A simplified workflow for the initial biological screening of a compound.

Conclusion

3-Phenyl-1,3,5-pentanetricarbonitrile is a chemical entity for which basic identifiers are known, but extensive experimental characterization is lacking in the public domain. The information presented in this guide, including predicted properties and a hypothetical synthetic route, serves as a starting point for researchers interested in this molecule. Further experimental investigation is required to elucidate its physicochemical properties, develop a reliable synthetic protocol, and explore any potential biological activity.

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References

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